molecular formula C13H13ClF3N3O B3035963 (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one CAS No. 338791-79-0

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one

Cat. No.: B3035963
CAS No.: 338791-79-0
M. Wt: 319.71 g/mol
InChI Key: VRHWZRGPLMYWIZ-BQYQJAHWSA-N
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Description

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a pyrrolidinone ring with a dimethylaminomethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions are carried out to introduce the chloro and trifluoromethyl groups.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Coupling Reactions: The pyridine and pyrrolidinone rings are then coupled using reagents such as organometallic catalysts under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidinone ring, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine or pyrrolidinone derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Drug Discovery: The compound’s structural features make it a candidate for screening in drug discovery programs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: The compound can be modified to create diagnostic tools for imaging or detecting specific biomolecules.

Industry

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.

    Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The dimethylaminomethylidene group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methylaminomethylidene)pyrrolidin-2-one: Similar structure but with a methyl group instead of a dimethyl group.

    (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(aminomethylidene)pyrrolidin-2-one: Similar structure but with an amino group instead of a dimethylaminomethylidene group.

Uniqueness

The presence of the dimethylaminomethylidene group in (3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O/c1-19(2)7-8-3-4-20(12(8)21)11-10(14)5-9(6-18-11)13(15,16)17/h5-7H,3-4H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHWZRGPLMYWIZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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